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Compound of Interest

Compound Name: Citalopram N-Oxide Hydrochloride

CAS No.: 62498-71-9

Cat. No.: B047730 Get Quote

Abstract & Scope
This technical guide details the synthesis, purification, and characterization of Citalopram N-
Oxide Hydrochloride (1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-

dihydroisobenzofuran-5-carbonitrile N-oxide hydrochloride). As a primary oxidative metabolite

and process-related impurity (EP Impurity H; USP Related Compound E) of the antidepressant

Citalopram, this reference standard is critical for Quality Control (QC) and stability-indicating

analytical method validation.

The protocol utilizes a mild, selective oxidation strategy using m-Chloroperbenzoic acid (m-

CPBA) followed by a controlled anhydrous salt formation to prevent N-oxide degradation (Cope

elimination or Polonovski rearrangement).

Chemical Background & Strategy
The Challenge of N-Oxide Synthesis
The synthesis of Citalopram N-oxide presents two specific challenges:

Over-oxidation: Uncontrolled oxidation can lead to amide formation or ring opening.

Salt Instability: N-oxides are weak bases (
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~ 4.5). Using aqueous mineral acids for salt formation often leads to hydrolysis or reversion
to the tertiary amine. Therefore, this protocol employs anhydrous conditions for the
hydrochloride salt formation.

Reaction Mechanism
The transformation involves the nucleophilic attack of the tertiary amine nitrogen of Citalopram

onto the electrophilic oxygen of the peracid (m-CPBA). The resulting N-oxide is then protonated

by anhydrous HCl to form the stable salt.
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Figure 1: Mechanistic pathway for the oxidation and salt formation of Citalopram.

Safety & Pre-Synthesis Validation
Critical Safety Warnings

m-CPBA (meta-Chloroperbenzoic acid): Potentially shock-sensitive and an irritant. Store at

2-8°C. Do not scrape dried material on glass threads.

Citalopram: Potent SSRI.[1] Handle in a fume hood with full PPE (gloves, goggles, lab coat)

to avoid inhalation or skin contact.

Anhydrous HCl: Corrosive gas dissolved in solvent. Use in a well-ventilated fume hood.

Reagent Validation
Before proceeding, validate the titer of m-CPBA. Commercial "77%" m-CPBA often degrades.
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Protocol: Dissolve 100 mg m-CPBA in DCM; add excess KI and acetic acid; titrate liberated

iodine with 0.1 N Sodium Thiosulfate to a colorless endpoint. Adjust stoichiometry based on

actual purity.

Materials & Equipment
Component Grade/Specification Role

Citalopram Hydrobromide >99% Purity
Starting Material (Must be free-

based)

m-CPBA ≤77% (balance water/acid) Oxidizing Agent

Dichloromethane (DCM) HPLC Grade, Anhydrous Reaction Solvent

Sodium Bicarbonate Sat. Aqueous Solution Quenching/Washing

Diethyl Ether Anhydrous (stabilized) Solvent for Salt Formation

HCl in Diethyl Ether 2.0 M Solution Salt Forming Agent

Acetone HPLC Grade Crystallization Solvent

Experimental Protocols
Workflow Overview
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Start: Citalopram HBr

Step 1: Free Base Preparation
(Partition DCM/NaOH)

Step 2: Oxidation
(m-CPBA, DCM, 0°C -> RT, 4h)

Step 3: Workup
(Wash with NaHCO3 to remove m-CBA)

Step 4: Drying & Concentration
(Na2SO4, Rotovap)

Step 5: Salt Formation
(Anhydrous HCl/Ether in Acetone)

Step 6: Isolation
(Filtration under N2)

Click to download full resolution via product page

Figure 2: Step-by-step synthesis workflow.

Protocol A: Preparation of Citalopram Free Base
Note: If starting with Citalopram HBr salt.

Dissolve 10.0 g (24.6 mmol) of Citalopram HBr in 100 mL of water.

Adjust pH to >10 using 2M NaOH.
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Extract the turbid mixture with DCM (3 x 50 mL).

Combine organic layers, dry over anhydrous

, and concentrate in vacuo to yield a colorless oil (Citalopram Base).

Yield Check: Expect ~7.8 - 8.0 g of viscous oil.

Protocol B: Oxidation to Citalopram N-Oxide
Setup: Dissolve 5.0 g (15.4 mmol) of Citalopram Base in 50 mL of anhydrous DCM in a

round-bottom flask. Cool to 0°C in an ice bath.

Addition: Dissolve 3.4 g (1.05 eq) of m-CPBA (adjusted for purity) in 30 mL DCM. Add this

solution dropwise to the reaction flask over 20 minutes.

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Stir for an

additional 3 hours.

Monitoring: Check by TLC (Mobile Phase: DCM/MeOH/NH4OH 90:9:1). Product (

~ 0.3) is significantly more polar than starting material (

~ 0.6).

Workup:

Wash the reaction mixture with 10% Sodium Sulfite (2 x 30 mL) to quench excess

peroxide.

Wash with Saturated

(3 x 50 mL) to remove m-chlorobenzoic acid byproduct.

Wash with Brine (1 x 50 mL).

Dry over

and concentrate in vacuo at <40°C.
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Result: Thick, off-white oil or foam (Citalopram N-Oxide Free Base).

Protocol C: Hydrochloride Salt Formation
Critical: Moisture must be excluded to prevent oiling out.

Dissolve the N-Oxide foam (~5.0 g) in 25 mL of dry Acetone.

Cool the solution to 0-5°C.

Slowly add 2.0 M HCl in Diethyl Ether (approx. 8.0 mL, 1.05 eq) dropwise with vigorous

stirring.

A white precipitate should form immediately.

Stir at 0°C for 30 minutes.

Add 50 mL of cold anhydrous Diethyl Ether to complete precipitation.

Filtration: Filter the solid under a nitrogen blanket (N-oxide salts are hygroscopic).

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Characterization
Expected Data Profile
The following data validates the identity of the synthesized reference standard.
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Technique Parameter
Expected Result (vs
Citalopram)

HPLC (RP-C18) Retention Time
Earlier elution (RRT ~ 0.8 -

0.9) due to increased polarity.

Mass Spectrometry
Molecular Ion (

)

341.4 Da (Citalopram: 325.4

Da). Shift of +16 Da.

Appearance Physical State
White to off-white crystalline

powder.

Solubility Solvents
Soluble in Methanol, Water;

Insoluble in Ether/Hexane.

1H NMR Interpretation (400 MHz, DMSO-d6)
N-oxidation causes a distinct downfield shift of the protons adjacent to the nitrogen atom due to

the electronegativity of the oxygen.

Position Proton Type
Citalopram
(ppm)

Citalopram N-
Oxide (ppm)

Shift (

)

N-CH3 Singlet (6H) ~2.20 ~3.15 - 3.30 +1.0 ppm

N-CH2 Triplet (2H) ~2.35 ~3.40 - 3.55 +1.1 ppm

Ar-H Multiplet 7.0 - 7.8 7.0 - 7.9 Minimal

Storage & Stability
Hygroscopicity: High. Store in a desiccator or sealed vial under Argon.

Temperature: Long-term storage at -20°C.

Stability: N-oxides can undergo thermal degradation (Cope elimination) above 100°C. Do not

dry at high temperatures.
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Troubleshooting Guide
Issue Probable Cause Corrective Action

Product is an oil, not solid
Presence of water or excess

solvent.

Dissolve in minimal MeOH,

precipitate with large excess of

dry Ether. Ensure HCl/Ether is

fresh.

Incomplete Conversion Old m-CPBA.
Check oxidant titer. Add 0.2 eq

extra m-CPBA and stir longer.

Yellow Coloration Over-oxidation or impurities.

Recrystallize from

Acetone/Ether. Use activated

charcoal if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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